An In-Depth Technical Guide to 5-Bromobenzo[d]oxazole-2-carboxylic acid: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 5-Bromobenzo[d]oxazole-2-carboxylic acid: Synthesis, Properties, and Applications
Foreword: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the benzoxazole core stands out as a "privileged structure," a molecular framework that consistently appears in a wide array of pharmacologically active compounds.[1] Its rigid, planar structure and unique electronic properties make it an ideal scaffold for presenting functional groups to biological targets with high specificity. This guide focuses on a particularly valuable derivative: 5-Bromobenzo[d]oxazole-2-carboxylic acid . The strategic placement of a bromine atom and a carboxylic acid moiety transforms the simple benzoxazole core into a highly versatile building block, offering multiple avenues for chemical elaboration and optimization in drug discovery programs.
This document provides a comprehensive overview of this compound, moving from its fundamental physicochemical properties to detailed synthetic methodologies and its downstream applications. The emphasis is not merely on procedural steps but on the underlying chemical logic—the "why" behind the "how"—to empower researchers in their own discovery efforts.
Core Molecular Profile and Physicochemical Properties
Understanding the intrinsic properties of 5-Bromobenzo[d]oxazole-2-carboxylic acid is the foundation for its effective utilization. The molecule's character is defined by the interplay of its three key components: the aromatic benzoxazole system, the acidic carboxylic group, and the reactive bromine substituent.[2]
| Property | Value | Source |
| IUPAC Name | 5-bromo-1,3-benzoxazole-2-carboxylic acid | PubChem[3] |
| CAS Number | 944898-52-6 | Alchem Pharmtech[4] |
| Molecular Formula | C₈H₄BrNO₃ | PubChem[3] |
| Molecular Weight | 242.03 g/mol | PubChem[3] |
| SMILES | C1=CC2=C(C=C1Br)N=C(O2)C(=O)O | PubChem[3] |
| Calculated XLogP3 | 2.7 | PubChem[3] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 4 | PubChem[3] |
These computed properties provide initial insights into the molecule's behavior, suggesting moderate lipophilicity (XLogP3 of 2.7) and its capacity for engaging in hydrogen bonding, a critical feature for receptor-ligand interactions.[2]
Synthesis Pathway: From Precursor to Product
The construction of the benzoxazole ring system is a cornerstone of heterocyclic chemistry. The most reliable and widely adopted method involves the condensation of a 2-aminophenol with a suitable carbonyl-containing species, followed by cyclodehydration.[2][5][6] For the target molecule, this translates to a specific, high-yield strategy.
The Core Synthetic Strategy: Condensation and Cyclization
The synthesis of 5-Bromobenzo[d]oxazole-2-carboxylic acid is efficiently achieved by the reaction of 2-amino-4-bromophenol with an oxalic acid derivative. The reaction proceeds via an initial acylation of the amino group to form an N-(5-bromo-2-hydroxyphenyl)oxalamic acid intermediate, which then undergoes an acid-catalyzed intramolecular cyclodehydration to yield the final benzoxazole product.
Caption: Synthetic workflow for 5-Bromobenzo[d]oxazole-2-carboxylic acid.
Detailed Experimental Protocol
This protocol is a representative methodology and may require optimization based on specific laboratory conditions and reagent purity.
Objective: To synthesize 5-Bromobenzo[d]oxazole-2-carboxylic acid.
Reagents:
-
2-Amino-4-bromophenol (1.0 eq)
-
Oxalic acid dihydrate (1.2 eq)
-
Hydrochloric acid (4 M)
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-bromophenol and oxalic acid dihydrate.
-
Acid Addition: Add 4 M hydrochloric acid to the flask. The acid serves as both the solvent and the catalyst for the cyclodehydration step.[6] The protonation of the intermediate's hydroxyl group facilitates the elimination of water, driving the ring-closure reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature, which should cause the product to precipitate out of the acidic solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product sequentially with cold deionized water to remove any residual acid and unreacted oxalic acid.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques (¹H-NMR, ¹³C-NMR, MS, FT-IR).
Chemical Reactivity and Derivatization Potential
The true power of 5-Bromobenzo[d]oxazole-2-carboxylic acid lies in its capacity for selective chemical modification at two distinct sites: the carboxylic acid group and the bromine atom. This dual reactivity allows for the systematic construction of diverse chemical libraries for structure-activity relationship (SAR) studies.
Caption: Key derivatization pathways for the core scaffold.
Reactions at the Carboxylic Acid
The carboxylic acid is a versatile functional handle. Its significance in drug design stems from its ability to form strong hydrogen bonds and electrostatic interactions with biological receptors.[2]
-
Amide Formation: This is arguably the most critical transformation for drug discovery. Using standard peptide coupling agents (e.g., HBTU, EDC, HATU), the carboxylic acid can be efficiently coupled with a vast library of primary and secondary amines to generate stable and biologically relevant amide linkages.[2] This allows for the exploration of the chemical space around the 2-position of the benzoxazole ring.
-
Esterification: Reaction with alcohols under acidic conditions yields esters. This modification is often employed in prodrug strategies to mask the polar carboxylic acid, thereby increasing cell membrane permeability and oral bioavailability.[2]
Reactions at the Bromine Atom
The bromine atom at the 5-position is an ideal anchor point for transition-metal-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of substituents onto the benzene portion of the scaffold.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with aryl or vinyl boronic acids is a robust method for forming new carbon-carbon bonds, allowing for the attachment of diverse aromatic and heterocyclic rings.
-
Other Cross-Couplings: Stille (using organostannanes), Hiyama (using organosilanes), and Sonogashira (using terminal alkynes) couplings are also highly effective, providing access to an even broader range of chemical diversity.[7]
Applications in Drug Discovery and Development
The structural features of 5-Bromobenzo[d]oxazole-2-carboxylic acid make it a highly sought-after intermediate in the synthesis of targeted therapeutics.
-
Inhibitors of Protein Kinases: Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The benzoxazole scaffold serves this purpose effectively. Derivatives have shown significant potential as potent inhibitors of key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in cancer.[1] By elaborating the scaffold using the derivatization handles, medicinal chemists can fine-tune the molecule's affinity and selectivity for the target kinase.
-
Bioisostere for Carboxylic Acids: In drug design, the carboxylic acid group can sometimes lead to poor pharmacokinetic properties. The benzoxazole ring itself, or derivatives thereof, can act as a bioisosteric replacement for a carboxylic acid, mimicking its ability to engage in key receptor interactions while offering improved metabolic stability or cell permeability.[8]
-
Antimicrobial and Anticancer Agents: The broader class of benzoxazole derivatives has been extensively investigated for various biological activities, including antimicrobial, antifungal, and anticancer properties.[5][9] The ability to rapidly generate diverse libraries from the 5-bromo-2-carboxylic acid starting material makes it an excellent platform for screening and identifying new therapeutic leads in these areas.
Conclusion
5-Bromobenzo[d]oxazole-2-carboxylic acid is more than just a chemical compound; it is a strategic tool for innovation in the pharmaceutical and life sciences. Its well-defined synthesis, coupled with the orthogonal reactivity of its functional groups, provides a robust and flexible platform for the design and creation of novel, high-value molecules. For researchers engaged in the development of targeted therapies, this scaffold offers a reliable starting point for building potent and selective agents against a wide range of biological targets.
References
-
5-Bromobenzo[d]oxazole-2-carboxylic acid | C8H4BrNO3 | CID 51358553. PubChem. [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health (NIH). [Link]
-
Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. ResearchGate. [Link]
-
Heterocyclic Derivatives of 2-Amino-4-nitrophenol. ResearchGate. [Link]
-
Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. Patsnap. [Link]
-
Studies in the Synthesis of Benzoxazole Compounds. CORE. [Link]
-
Synthesis of 2-(5-Bromo-2-methoxyphenyl)-5-hydroxymethyl-imidazole. PrepChem.com. [Link]
- The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health (NIH). [Link]
-
Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]
-
Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. National Institutes of Health (NIH). [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health (NIH). [Link]
-
Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. [Link]
-
Synthesis of Amino Acid derived 2-Methylene Morpholines and 3,4-dihydro-2H-1,4-Oxazines via Ag (I) promoted Intra-molecular Cyclization of Alkynols. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Bromobenzo[d]oxazole-7-carboxylic acid | Benchchem [benchchem.com]
- 3. 5-Bromobenzo[d]oxazole-2-carboxylic acid | C8H4BrNO3 | CID 51358553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. 944898-52-6 | 5-Bromobenzo[d]oxazole-2-carboxylic acid | Bromides | Ambeed.com [ambeed.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
